molecular formula C16H25BFNO2 B2366361 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester CAS No. 2377611-10-2

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester

Cat. No.: B2366361
CAS No.: 2377611-10-2
M. Wt: 293.19
InChI Key: JZLXRHFINZUGIA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis, which is considerably accelerated at physiological ph, could influence its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This makes the compound a valuable building block in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors such as pH . For instance, the rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(N-isopropylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and isopropylaminomethyl groups.

    4-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the isopropylaminomethyl group.

    3-(N-Isopropylaminomethyl)phenylboronic Acid Pinacol Ester: Similar but lacks the fluoro group.

Uniqueness

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is unique due to the presence of both the fluoro and isopropylaminomethyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can enhance the compound’s stability and its ability to participate in specific types of reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLXRHFINZUGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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